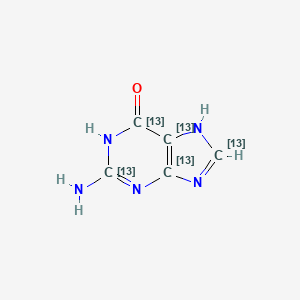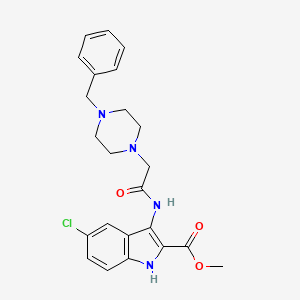![molecular formula C22H26N4O5 B12366892 4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SQA1 is a derivative of squaramide, a class of compounds known for their unique chemical properties. SQA1 acts as a CCR6 antagonist with a dissociation constant (Kd) of 250 nM and also functions as a CXCR2 inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQA1 involves the derivatization of squaramide. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing squaramide derivatives typically involve the reaction of squaric acid with amines under controlled conditions .
Industrial Production Methods
Industrial production methods for SQA1 are not extensively documented. Typically, such compounds are produced in specialized facilities that adhere to stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SQA1 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving SQA1 are less common but can occur under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving SQA1 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from reactions involving SQA1 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted squaramide compounds .
Scientific Research Applications
SQA1 has a wide range of scientific research applications:
Mechanism of Action
SQA1 exerts its effects by binding to the intracellular pockets of CCR6 and CXCR2 receptors. This binding overlaps with the G protein binding site, stabilizing the closed conformation of the intracellular pocket. This mechanism inhibits the normal function of these receptors, thereby modulating immune responses and potentially reducing inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Perphenazine-d8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
Uniqueness
SQA1 is unique due to its dual function as both a CCR6 antagonist and a CXCR2 inhibitor. This dual activity makes it particularly valuable in research focused on immune modulation and cancer therapy .
Properties
Molecular Formula |
C22H26N4O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H26N4O5/c1-6-13(15-9-12(10-31-15)11(2)3)24-16-17(21(29)20(16)28)25-14-7-8-23-18(19(14)27)22(30)26(4)5/h7-11,13,24,27H,6H2,1-5H3,(H,23,25)/t13-/m1/s1 |
InChI Key |
JSZQMZJVSCVDMA-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=C(C(=NC=C3)C(=O)N(C)C)O |
Canonical SMILES |
CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=C(C(=NC=C3)C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



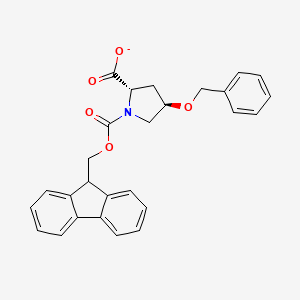
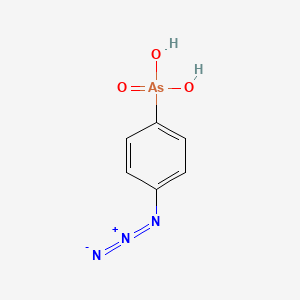
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
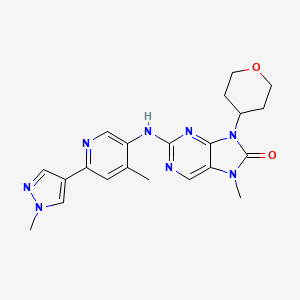
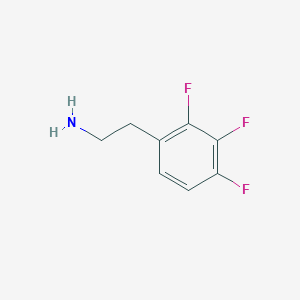
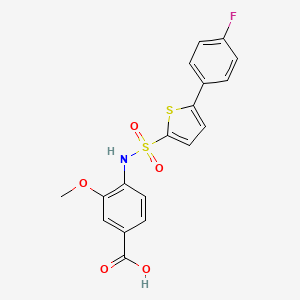
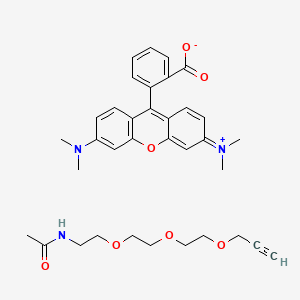
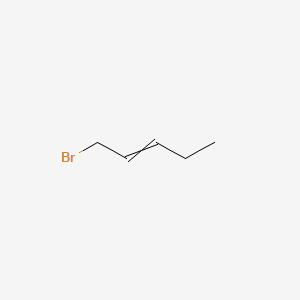
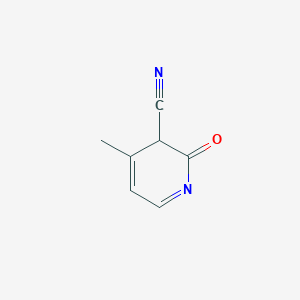
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
